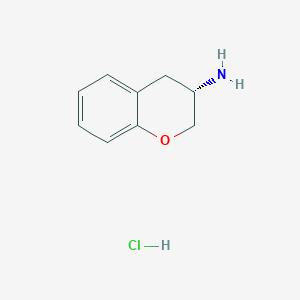

(S)-chroman-3-amine hydrochloride

Description

Significance of Chromans in Medicinal Chemistry and Pharmacology

The chroman scaffold, a fusion of a benzene (B151609) ring and a pyran ring, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. ontosight.aiontosight.ainih.gov Chroman derivatives have been investigated for a multitude of pharmacological activities, including:

Anticancer Properties: Certain chroman derivatives have demonstrated the ability to inhibit the growth of cancer cells. ontosight.ainih.gov

Antioxidant Effects: The chroman structure can contribute to antioxidant activity, protecting cells from oxidative stress. ontosight.ai

Anti-inflammatory Action: Some chroman-based compounds exhibit anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. ontosight.ai

Cardiovascular and Neuroprotective Potential: Research has explored the cardio-protective and neuroprotective effects of various chroman derivatives. ontosight.ai

The versatility of the chroman ring system allows for extensive structural modifications, enabling the development of compounds with diverse and specific biological activities. ontosight.aiontosight.ai

Role of Chirality in Biological Activity: Focus on the (S)-Enantiomer

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. wikipedia.orgnih.gov Enantiomers, the two mirror-image forms of a chiral molecule (designated as (R) and (S)), can exhibit significantly different biological activities. researchgate.netnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. pressbooks.pubnih.gov

One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even cause undesirable side effects. nih.gov The specific three-dimensional arrangement of atoms in the (S)-enantiomer of a chiral compound can lead to a more precise fit with its biological target, resulting in enhanced potency or a different pharmacological profile compared to its (R)-counterpart. nih.govbiologists.com For example, in some cases, the (S)-enantiomer has been found to be more effective at eliciting a specific biological response than the (R)-enantiomer. biologists.com

Historical Context of Chroman-3-amine (B1202177) Derivatives in Drug Discovery

The exploration of chroman derivatives in drug discovery has a notable history, with various analogues being investigated for their therapeutic potential. google.com Research into 3-aminochroman derivatives, in particular, has led to the discovery of compounds with interactions at various biological targets. For instance, novel derivatives of 3-(dipropylamino)chroman have been synthesized and shown to have a high affinity for 5-HT1A receptors, which are involved in neurotransmission. nih.gov

Furthermore, the strategic modification of the chroman scaffold has been a key approach in developing compounds with specific activities. For example, the development of thiochroman (B1618051) and chroman derivatives as pure antiestrogens highlights the importance of the chroman core in designing molecules that can modulate estrogen receptor activity. nih.gov The continuous investigation of chroman-based structures, including those with amine functionalities at the 3-position, underscores their enduring relevance in the search for new and improved medicines. nih.govacs.org

Interactive Data Table: Properties of (S)-Chroman-3-amine hydrochloride

| Property | Value |

| CAS Number | 211506-60-4 3wpharm.com |

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| Common Aliases | (S)-3-Aminochroman Hydrochloride, (S)-3-Aminochromane Hydrochloride, (3S)-3-Chromanamine hydrochloride (1:1) 3wpharm.com |

Properties

IUPAC Name |

(3S)-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLATPDKWVAAIL-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742636 | |

| Record name | (3S)-3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211506-60-4, 1272756-08-7 | |

| Record name | 2H-1-Benzopyran-3-amine, 3,4-dihydro-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211506-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S Chroman 3 Amine Hydrochloride

Stereoselective Synthesis Approaches

Stereoselective methods aim to create the desired enantiomer directly, offering an efficient and atom-economical pathway to the target molecule.

Asymmetric hydrogenation (AH) is recognized as one of the most powerful and efficient strategies for producing optically active amines. nih.govacs.org This approach offers excellent atom economy, generating minimal waste, which aligns with the principles of green and sustainable chemistry. nih.govacs.org The direct hydrogenation of unsaturated nitrogen-containing compounds, such as enamides or imines, provides a direct route to chiral amines. acs.org The success of this technique often relies on the development of sophisticated chiral catalysts that can effectively control the stereochemical outcome of the hydrogen addition across a double bond. youtube.com

A highly effective method for synthesizing 3-aminochroman derivatives involves the asymmetric hydrogenation of enamides derived from chroman-3-ones. nih.govacs.org This transformation is promoted by cationic Ruthenium-Synphos catalysts. This atom-economical process yields optically active 3-aminochroman derivatives with high chemical yields and excellent enantiomeric excesses, reaching up to 96% ee. nih.govacs.org The catalyst, a complex of Ruthenium with the chiral ligand Synphos, creates a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of the (S)-enantiomer.

Table 1: Performance of Ru-Synphos Catalyst in Asymmetric Hydrogenation This table is representative of the effectiveness of Ru-Synphos catalysts in the synthesis of 3-aminochroman derivatives as described in the literature.

| Substrate (Enamide from) | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| Chroman-3-one (B94795) derivative | Cationic Ru-Synphos | High | Up to 96% | nih.gov, acs.org |

Beyond direct hydrogenation with H₂, other enantioselective reduction methods are employed for synthesizing chiral amines from precursors like oximes and imines. acs.orgnih.gov Asymmetric borane-mediated reduction of oxime ethers represents a significant synthetic route to enantiopure primary amines. nih.govuc.pt This process can be rendered catalytic by using chiral transfer agents, such as spiroborate esters derived from non-racemic amino alcohols like diphenylvalinol. nih.gov These catalysts facilitate the transfer of a hydride from a borane (B79455) source (e.g., BH₃·THF) to the C=N double bond with high stereocontrol. nih.gov The choice of solvent can be crucial, with ethereal solvents like dioxane often providing the best results in terms of enantioselectivity. nih.gov

When a synthetic route produces a racemic mixture of chroman-3-amine (B1202177), a resolution step is necessary to isolate the desired (S)-enantiomer. Supercritical fluid chromatography (SFC) has emerged as a powerful and preferred technique for both analytical and preparative separation of chiral molecules, including primary amines. wiley.comresearchgate.net SFC offers significant advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times and higher efficiency, due to the use of supercritical CO₂ as the primary mobile phase. chromatographyonline.comresearchgate.net

The separation of primary amine enantiomers in SFC is highly dependent on the chiral stationary phase (CSP). wiley.com

Crown Ether-Based CSPs : Columns like Crownpak® are particularly effective for resolving primary amines. These phases typically require an acidic additive, such as trifluoroacetic acid (TFA), in the mobile phase modifier (e.g., methanol) to achieve separation. wiley.com

Polysaccharide-Based CSPs : While widely used, these columns often require a basic additive in the modifier for the successful resolution of primary amines. wiley.com

Common Synthetic Routes and Reaction Conditions

Classic multi-step synthetic sequences are also employed to produce chroman-3-amine, often beginning with a commercially available chromanone.

A common and well-established route involves the reduction of the oxime derived from chroman-3-one. The synthesis begins with the reaction of chroman-3-one with a hydroxylamine (B1172632) salt to form chroman-3-one oxime. This oxime is then reduced to the corresponding primary amine.

Various reducing agents can be employed for this step, leading to different outcomes:

Catalytic Hydrogenation : This method uses catalysts like Raney-Ni or Palladium on carbon (Pd/C) under a hydrogen atmosphere. uc.pttsijournals.com While effective, this often results in a racemic mixture of the amine.

Chemical Hydrides : Reagents such as sodium cyanoborohydride (NaBH₃CN) can be used, often in acidic conditions or with activating agents like MoCl₅, to reduce the oxime to the amine. uc.ptresearchgate.net

This route typically produces a racemic mixture of (±)-chroman-3-amine, which must then be resolved into its constituent enantiomers using methods like the chiral separation techniques described previously (Section 2.1.4).

Aminoetherification Reactions

A sophisticated method for the synthesis of 3-amino-O-heterocycles, including the chromane (B1220400) scaffold, involves intramolecular aminoetherification. rsc.org A mild, rhodium-catalyzed process utilizes a domino reaction that begins with an olefin aziridination followed by an aziridine (B145994) ring-opening. rsc.org This strategy is effective for creating a variety of 2,3-disubstituted aminoether O-heterocyclic structures, such as tetrahydrofurans, tetrahydropyrans, and chromanes. rsc.org The method is noted for its stereocontrolled synthesis of cyclic unprotected N-H and N-Me 2,3-aminoethers. rsc.org

Multicomponent Reactions

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. nih.govresearchgate.net These one-pot processes are advantageous as they reduce reaction time, save on reagents and solvents, and avoid complex purification of intermediates. researchgate.netorientjchem.org

While a specific MCR for the direct synthesis of (S)-chroman-3-amine hydrochloride is not detailed in the provided sources, the synthesis of related chromene structures via MCRs is well-established, highlighting the potential of this strategy. For instance, a one-pot, three-component reaction between salicylaldehydes, malononitrile, and a trialkyl phosphite (B83602) is a known procedure for preparing (2-amino-3-cyano-4H-chromen-4-yl)phosphonates. nih.gov The mechanism often initiates with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (e.g., malononitrile), followed by cyclization. rsc.org Other prominent MCRs, such as the Ugi and Passerini reactions, are widely used to create libraries of structurally diverse compounds for pharmaceutical applications and could be adapted for chromane derivatives. nih.gov The Ugi three-component reaction (U-3CR), for example, combines a carbonyl compound, an amine, and an isocyanide to yield an α-aminoamide. nih.gov The versatility of MCRs makes them a powerful tool for generating substituted chromane and chromene frameworks. nih.govresearchgate.net

Industrial Production Considerations and Scalability

For large-scale production of chroman-3-amine hydrochloride, process optimization focuses on cost-efficiency, safety, and waste reduction. A common industrial route involves the reduction of a chroman-3-one oxime intermediate. In this context, there is a significant shift away from stoichiometric reducing agents like sodium borohydride (B1222165) towards catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed under hydrogen gas pressure (typically 1–3 atm), a method that improves economic viability and minimizes chemical waste.

Post-reaction processing is also critical for achieving high purity on an industrial scale. Recrystallization of the final hydrochloride salt from ethanol/water mixtures is a typical final step to enhance purity to over 98%.

Continuous Flow Reactors for Efficient Production

Modern chemical manufacturing increasingly adopts continuous flow systems to enhance scalability, safety, and consistency. ajinomoto.com Continuous flow chemistry involves pumping reactants through a network of tubes or microfluidic chips, offering precise control over reaction parameters such as temperature, pressure, and residence time. ajinomoto.commit.edu This technology is particularly advantageous for handling hazardous chemicals or reactions that are difficult to control in large batches. ajinomoto.com

For the production of chroman-3-amine hydrochloride, a two-step continuous flow process that integrates reductive amination and hydrochloride salt formation has been developed. This system demonstrates significant efficiency and throughput. The modular nature of flow chemistry setups allows for rapid assembly and reconfiguration, making it a flexible option for producing various active pharmaceutical ingredients (APIs). mit.eduflemingcollege.ca

| Parameter | Value/Specification | Benefit |

| System Type | Two-step continuous flow reactor | Integrates multiple reaction steps seamlessly. |

| Typical Throughput | 5–10 kg/day | Enables efficient, scalable production. |

| Solvent Recovery | >90% | Reduces waste and operational costs via in-line distillation. |

| Safety | Highly controlled, closed system | Reduces risk of accidents and environmental contamination. ajinomoto.com |

Derivatization Strategies from this compound

The primary amine functional group in this compound serves as a versatile handle for a wide range of chemical transformations. chemimpex.com Derivatization of this amine allows for the synthesis of a diverse array of molecules with modified properties, which is a cornerstone of medicinal chemistry and materials science. chemimpex.comwikipedia.org These reactions typically involve nucleophilic attack by the amine's lone pair of electrons. fsu.edu

Formation of Amides

One of the most fundamental derivatization reactions for a primary amine is the formation of an amide. github.io This is achieved by reacting (S)-chroman-3-amine with a carboxylic acid or one of its activated derivatives, such as an acyl chloride or anhydride. github.iomasterorganicchemistry.com The resulting bond between the nitrogen of the amine and the carbonyl carbon is known as an amide bond. github.io

The reaction with a carboxylic acid often requires an activating agent to facilitate the formation of the amide under mild conditions. uu.nl For instance, coupling agents can be used to convert the carboxylic acid's hydroxyl group into a better leaving group, promoting nucleophilic attack by the amine. The reaction with a more reactive acyl chloride is typically rapid and may be performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct. nih.gov This strategy is widely used to create libraries of compounds for biological screening.

| Reactant | Reagent | Product | Reaction Conditions |

| (S)-Chroman-3-amine | Acetic Anhydride | N-((S)-chroman-3-yl)acetamide | Base catalyst, room temperature |

| (S)-Chroman-3-amine | Benzoyl Chloride | N-((S)-chroman-3-yl)benzamide | Pyridine or triethylamine, aprotic solvent |

| (S)-Chroman-3-amine | Carboxylic Acid (R-COOH) | N-((S)-chroman-3-yl)amide (R-CONH-chroman) | Coupling agent (e.g., HATU, DCC), aprotic solvent |

Introduction of Various Functional Groups via Substitution

The amine in this compound can undergo nucleophilic substitution reactions to introduce a variety of other functional groups. A functional group is a specific arrangement of atoms within a molecule that is responsible for the molecule's characteristic chemical reactions. wikipedia.org By modifying or replacing the amine group, chemists can systematically alter the properties of the parent molecule. wikipedia.org For example, the amine can react with alkyl halides in substitution reactions, although controlling the degree of alkylation (to form secondary, tertiary, or quaternary amines) can be a challenge. fsu.edu This ability to perform functional group interconversion is a fundamental strategy in planning organic syntheses. wikipedia.org

Structure Activity Relationship Sar Studies of S Chroman 3 Amine Hydrochloride and Its Analogs

Impact of Stereochemistry on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets, which are themselves chiral. In the realm of chroman derivatives, stereochemistry at the C3 position significantly influences biological efficacy.

Research on lactam-fused chroman analogs has underscored the importance of the stereochemistry at the 3-position of the chroman ring for their antagonist properties. researchgate.net The specific orientation of the amine group in the (S)-configuration can lead to a more favorable binding interaction with the target protein compared to its (R)-enantiomer. This stereospecificity is a common theme in medicinal chemistry, where one enantiomer, the eutomer, exhibits the desired pharmacological activity, while the other, the distomer, may be less active, inactive, or even contribute to undesirable effects. rsc.org

For instance, in a study of spirocyclic chromane (B1220400) derivatives, the (S)-enantiomer of a particular analog demonstrated a significantly higher potency (EC₅₀ value of 0.33 μM) compared to its (R)-enantiomer (EC₅₀ value of 1.84 μM), representing a more than five-fold increase in activity. This highlights that for certain biological targets, the spatial arrangement of the (S)-amine is crucial for optimal interaction.

Role of the Chroman Backbone in Pharmacological Activity

The chroman ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a dihydropyran ring, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its prevalence in a wide array of natural products and synthetic compounds that exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The chroman backbone provides a rigid framework that correctly orients the pharmacophoric groups, such as the C3-amine, for interaction with biological targets.

Influence of Substituents on Activity and Bioavailability

The pharmacological profile of chroman-3-amine (B1202177) can be finely tuned by introducing various substituents onto the chroman backbone. These modifications can affect the compound's potency, selectivity, and pharmacokinetic properties, such as bioavailability.

The introduction of trifluoromethyl (CF₃) groups is a common strategy in medicinal chemistry to enhance a molecule's properties. The CF₃ group is highly electronegative and can significantly increase the lipophilicity of a compound. nih.gov Increased lipophilicity can improve a drug's ability to cross cell membranes, potentially leading to better bioavailability.

| Compound Modification | Expected Effect on Lipophilicity (logP) | Rationale |

|---|---|---|

| Addition of a Trifluoromethyl (CF₃) group | Increase | The high electronegativity and hydrophobicity of the fluorine atoms increase the overall non-polar character of the molecule. |

| Replacement of a Methyl (CH₃) group with a Trifluoromethyl (CF₃) group | Increase | The trifluoromethyl group is significantly more lipophilic than a methyl group. |

The introduction of substituents at various positions on the chroman ring can have a profound impact on biological activity. Both the nature of the substituent and its position are critical.

Studies on related chroman-3-ylcarboxamide derivatives have shown that modifications at the 5-position of the chroman ring can significantly alter their activity as ion channel blockers. nih.gov For example, the introduction of different groups at this position can modulate the potency and pharmacokinetic profile of the compounds.

In a series of 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, the presence of aromatic moieties at the C4 position was found to enhance their cytotoxic and antimicrobial effects compared to aliphatic groups. researchgate.net This suggests that the electronic and steric properties of substituents on the chroman ring play a crucial role in determining the biological activity.

| Position of Substitution on Chroman Ring | Type of Substituent | Observed Effect on Biological Activity (in related analogs) | Reference |

|---|---|---|---|

| C5 | Various | Modulation of ion channel blocking activity and pharmacokinetic profile. | nih.gov |

| C4 | Aromatic vs. Aliphatic | Aromatic substituents enhanced cytotoxic and antimicrobial effects. | researchgate.net |

Comparison with Racemic Mixtures and (R)-Enantiomers

A racemic mixture contains equal amounts of both the (S) and (R) enantiomers. rsc.org The pharmacological profile of a racemic mixture can be complex, as it represents the combined effects of both enantiomers. As discussed in section 3.1, the two enantiomers can have different biological activities.

While direct comparative studies on the enantiomers of chroman-3-amine are not extensively published, the principle of stereoselectivity is well-established. For many chiral drugs, the desired therapeutic effect resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or have a different pharmacological profile. rsc.org

Mechanistic Investigations of Biological Activity

Interaction with Molecular Targets and Pathways

The biological effects of (S)-chroman-3-amine hydrochloride are believed to stem from its interaction with specific molecular targets, including receptors and enzymes, which in turn modulates their activity and downstream signaling pathways.

While specific receptor binding data for this compound is not extensively documented in publicly available literature, studies on the broader class of 3-amino-chromanes provide significant insights into its potential molecular targets. Research has shown that compounds with the 3-amino-chromane scaffold can exhibit notable affinity and selectivity for certain G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and sigma (σ) receptors. nih.gov

For instance, a study on a series of 3-amino-chromane derivatives revealed that these compounds can bind to the 5-HT2B and σ1 receptors with low nanomolar affinities. nih.gov The phenethylamine (B48288) backbone, a substructure present within the chroman framework, is a known privileged scaffold in many GPCR ligands, including endogenous neurotransmitters like dopamine (B1211576) and epinephrine. nih.gov

The binding affinities of several 3-amino-chromane analogues at various receptors are detailed in the table below. It is important to note that these are related compounds and not this compound itself. The data illustrates the potential for this class of compounds to interact with specific receptor types.

Table 1: Binding Affinities (Ki, nM) of 3-Amino-Chromane Analogues at Selected Receptors

| Compound | 5-HT2B Receptor | σ1 Receptor |

|---|---|---|

| 3b | Moderate Affinity | - |

| 3f | >160 nM | 16 nM |

| 3g | 3.5 nM | >500 nM |

Data sourced from a study on 3-Amino-chromanes and Tetrahydroquinolines as Selective Receptor Ligands. nih.gov The values indicate the inhibitory constant (Ki), with lower values suggesting higher binding affinity. Compound names are as designated in the source publication.

The selectivity of these compounds for specific receptors, such as the high selectivity of compound 3g for the 5-HT2B receptor over the σ1 receptor, highlights the potential for developing targeted therapeutic agents from the 3-amino-chromane scaffold. nih.gov

The chroman structure is a core component of various molecules that have been investigated as enzyme inhibitors. For example, certain chroman derivatives have been explored as inhibitors of cholinesterases (AChE and BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. mdpi.com

Furthermore, the inhibition of Rho kinase (ROCK) by chroman-3-amides has been reported as a potential strategy for treating conditions like hypertension and glaucoma. While these findings pertain to derivatives of the chroman ring, they underscore the potential of the (S)-chroman-3-amine scaffold to be chemically modified to create potent and selective enzyme inhibitors. Specific enzyme inhibition profiles for this compound itself are a subject for further research.

Specific Biological Activities and Proposed Mechanisms

Based on its structural characteristics and preliminary research, this compound and its derivatives are being investigated for several biological activities.

This compound has been investigated for its neuroprotective potential. The proposed mechanism for these effects may involve the modulation of neurotransmitter release, which can help protect neurons from damage. The interaction of the broader class of 3-amino-chromanes with serotonin receptors, such as 5-HT2B and 5-HT7, is particularly relevant in this context. nih.gov Serotonin pathways are integral to mood regulation, cognition, and neuronal survival. By modulating these pathways, this compound could potentially exert neuroprotective effects.

The σ1 receptor, another target for 3-amino-chromanes, is a chaperone protein in the endoplasmic reticulum that influences various cellular functions, including the regulation of ion channels and kinases, and has been implicated in neuroprotection against oxidative stress. nih.gov

Research suggests that this compound has potential anti-inflammatory effects. The proposed mechanism for this activity is the inhibition of pro-inflammatory cytokines. Cytokines are signaling proteins that play a crucial role in orchestrating inflammatory responses. By reducing the production of pro-inflammatory cytokines, this compound could help mitigate inflammatory processes.

Studies on other chroman derivatives, such as Centchroman, have demonstrated significant anti-inflammatory action in various experimental models. nih.govnih.gov The mechanism of action for Centchroman appears to be independent of the adrenal glands, suggesting a direct modulatory effect on inflammatory pathways. nih.govnih.gov While these findings are for a different chroman derivative, they support the potential of the chroman scaffold in developing anti-inflammatory agents.

The chroman ring is a core structural feature of Vitamin E (tocopherol), one of the most important natural antioxidants. This suggests that chroman derivatives, including this compound, may possess antioxidant properties. Antioxidants protect cells from damage caused by free radicals, which are highly reactive molecules that can lead to oxidative stress. frontiersin.org Oxidative stress is implicated in a wide range of diseases.

The antioxidant mechanism of chroman-based compounds often involves the donation of a hydrogen atom from the chroman ring system to neutralize free radicals. Theoretical studies on other amine-containing heterocyclic compounds have shown that the presence of an amine group can significantly enhance antioxidant activity. frontiersin.org The potential for this compound to act as a free radical scavenger is an area of ongoing scientific interest.

Anticancer Potential and Cytotoxic Effects

Derivatives of the chroman scaffold have demonstrated notable potential in the realm of cancer research, exhibiting cytotoxic effects against various cancer cell lines. chemimpex.com In vitro studies have highlighted the ability of these compounds to induce apoptosis, or programmed cell death, a crucial mechanism in cancer therapy. mdpi.com

One area of investigation involves the development of chroman-based compounds as selective inhibitors of specific enzymes implicated in cancer progression. For instance, certain chroman derivatives have been designed as potent and isoform-selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a protein that plays a role in cell proliferation and metastasis. nih.gov

The cytotoxic effects of chroman derivatives have been quantified using metrics such as the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Studies have reported IC50 values as low as 6.40 µg/mL for certain chroman derivatives against breast cancer cells, indicating significant anticancer activity. The cytotoxic mechanism is often linked to the induction of apoptosis rather than necrosis, as confirmed by assays measuring lactate (B86563) dehydrogenase (LDH) release. nih.gov

Table 1: Cytotoxic Activity of Chroman Derivatives against Cancer Cell Lines

| Cell Line | Compound Type | IC50 Value | Reference |

|---|---|---|---|

| Breast Cancer | Chroman derivative | 6.40 µg/mL | |

| MCF-7 (Breast) | Halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile | Varies | nih.gov |

| B-cell Lymphoma | Cambinol-based SIRT2 inhibitor | ~600 nM | nih.gov |

| Epithelial Cancer | Cambinol-based SIRT2 inhibitor | Varies | nih.gov |

Antimicrobial Activity

The chroman framework is also a promising scaffold for the development of new antimicrobial agents to combat the challenge of drug-resistant pathogens. nih.gov Studies have shown that chroman derivatives possess activity against both Gram-positive and Gram-negative bacteria.

The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Research on spiropyrrolidines containing a chroman-4-one moiety has demonstrated moderate to excellent activity against various bacterial and fungal strains, with some compounds showing comparable or superior potency to established antibiotics like Amoxicillin and Ampicillin. nih.gov

The mechanism of action for the antimicrobial effects of some metal complexes incorporating chroman-like ligands has been suggested to involve oxidative DNA damage. nih.gov

Table 2: Antimicrobial Activity of Chroman Derivatives

| Organism Type | Compound Type | Activity | Reference |

|---|---|---|---|

| Gram-positive bacteria | Chroman derivatives | Notable inhibition zones | |

| Gram-negative bacteria | Chroman derivatives | Notable inhibition zones | |

| Various bacterial strains | Spiropyrrolidines with chroman-4-one | Moderate to excellent | nih.gov |

| Fungal strains | Spiropyrrolidines with chroman-4-one | Moderate to excellent | nih.gov |

Potential as Dipeptidyl Peptidase 4 (DPP-4) Inhibitors

Dipeptidyl peptidase 4 (DPP-4) inhibitors, also known as gliptins, are a class of oral medications used in the management of type 2 diabetes. nih.gov They work by prolonging the action of incretin (B1656795) hormones, which play a key role in glucose homeostasis. nih.gov The chroman scaffold has been explored as a potential backbone for the design of novel DPP-4 inhibitors.

The therapeutic benefit of DPP-4 inhibitors lies in their ability to improve glycemic control by enhancing insulin (B600854) secretion and suppressing glucagon (B607659) production in a glucose-dependent manner. nih.gov This mechanism reduces the risk of hypoglycemia, a common side effect of some other antidiabetic drugs. nih.govnih.gov Animal studies have suggested that DPP-4 inhibitors may also contribute to the improved function and mass of pancreatic β-cells. nih.gov

Sirtuin 2 (SIRT2) Inhibition and Antiproliferative Properties

Sirtuin 2 (SIRT2) is an enzyme that has emerged as a therapeutic target in various diseases, including cancer and neurodegenerative disorders. nih.govrsc.org Inhibition of SIRT2 has been shown to have therapeutic effects, and the chroman structure has been utilized in the development of selective SIRT2 inhibitors. nih.gov

Researchers have synthesized cambinol-based SIRT2 inhibitors with significant potency and high selectivity over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov Some of these inhibitors have demonstrated cytotoxic activity against lymphoma and epithelial cancer cell lines in vitro, with IC50 values in the sub-micromolar range. nih.gov The antiproliferative properties of these compounds are often linked to the induction of apoptosis. nih.gov

Furthermore, structure-activity relationship (SAR) studies on constrained analogs of other chemical scaffolds have shown that specific stereoisomers, such as (S)-isomers, can exhibit enhanced inhibitory activity against SIRT2 while maintaining selectivity. mdpi.com This highlights the importance of stereochemistry in the design of potent and selective SIRT2 inhibitors.

In Vitro and In Vivo Pharmacological Profiling

The pharmacological profiling of chroman derivatives involves a combination of in vitro and in vivo studies to assess their therapeutic potential. In vitro experiments are crucial for determining the potency and selectivity of these compounds against their molecular targets, such as specific enzymes or receptors. nih.gov

For instance, in vitro assays are used to measure the inhibitory activity of chroman-based compounds against enzymes like ROCK2 and SIRT2. nih.govnih.gov These studies provide valuable data on structure-activity relationships, guiding the optimization of lead compounds. nih.gov

Applications in Medicinal Chemistry and Drug Development

Building Block in Complex Organic Molecule Synthesis

The chroman core is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds. (S)-chroman-3-amine hydrochloride, with its defined stereochemistry and reactive amine functionality, serves as an essential starting material for the asymmetric synthesis of more complex molecules. The chiral nature of this compound is particularly significant, as it allows for the stereoselective synthesis of drug candidates, which is crucial for optimizing efficacy and minimizing off-target effects.

The amine group in this compound provides a versatile handle for a variety of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce diverse substituents and build molecular complexity. This reactivity is fundamental to its utility as a building block for creating libraries of compounds for high-throughput screening and lead optimization. For instance, its use in the synthesis of polysubstituted chiral chromans has been demonstrated through organocatalytic domino reactions, yielding complex structures with high enantiomeric excess and diastereoselectivity researchgate.net.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. The chroman-3-amine (B1202177) scaffold is a core component in compounds designed to modulate neurotransmitter systems.

A significant application of this precursor is in the development of dual-action ligands targeting both the serotonin (B10506) transporter (SERT) and the 5-HT1A receptor. Such dual-acting compounds are of great interest for the treatment of depression and anxiety disorders. Research has shown that structural modifications of the 3-aminochroman core can lead to potent and selective ligands with this dual activity profile nih.gov. The synthesis of these complex APIs often involves the coupling of the this compound moiety with other pharmacophoric groups to achieve the desired biological activity.

Design and Synthesis of Novel Therapeutic Agents

The inherent drug-like properties of the chroman scaffold make this compound an attractive starting point for the design and synthesis of novel therapeutic agents for a range of diseases.

Scaffold Hopping and Electrostatic Complementarity in Drug Design

Scaffold hopping is a computational or experimental strategy used in drug design to identify novel molecular cores that can serve as bioisosteric replacements for a known active scaffold nih.govresearchgate.net. The chroman-3-amine scaffold can be utilized in such approaches to generate new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For example, a scaffold hopping approach was successfully used to discover novel chromone-based inhibitors of BRD4, a promising target for anti-inflammatory therapies utmb.edunih.gov.

Electrostatic complementarity is a critical factor in the binding of a ligand to its biological target. It refers to the matching of positive and negative electrostatic potentials between the ligand and the protein's binding pocket nih.gov. Electrostatic potential maps can be computationally generated to visualize these interactions and guide the design of molecules with optimized binding affinity deeporigin.comproteopedia.org. The amine group and the oxygen atom in the chroman ring of (S)-chroman-3-amine derivatives contribute to their electrostatic profile, influencing how they interact with target proteins. By modifying the substituents on the chroman ring or the amine, medicinal chemists can fine-tune the electrostatic properties to enhance binding to specific targets.

Development of Multi-target Ligands

Many complex diseases, such as neurodegenerative disorders, involve multiple biological targets. The development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously is a promising therapeutic strategy nih.govnih.gov. The chroman-3-amine scaffold has been explored as a core structure for the design of MTDLs. For instance, tacrine-chromene hybrids have been synthesized and evaluated as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. The versatility of the this compound structure allows for the incorporation of different pharmacophores to achieve a desired multi-target activity profile.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. Molecular docking is a key computational tool in SBDD that predicts the preferred orientation of a ligand when bound to a target protein nih.gov.

The chroman scaffold has been the subject of molecular docking studies to understand its binding modes and to design more potent inhibitors for various targets. For example, docking studies of chroman carboxamide derivatives have been performed on DNA gyrase to explore their potential as antimicrobial agents researchgate.net. Similarly, docking studies of spiroquinoxalinopyrrolidine embedded chromanone hybrids have been conducted to evaluate their potential as anti-cholinesterase agents nih.gov. These computational studies provide valuable insights into the structure-activity relationships (SAR) of chroman-based compounds and guide the rational design of new therapeutic agents based on the (S)-chroman-3-amine scaffold.

Formulation Considerations for Drug Development

The hydrochloride salt form of (S)-chroman-3-amine is significant from a drug development perspective. Converting a basic amine into a salt is a common strategy to improve its physicochemical properties, such as solubility and stability, which are critical for formulation development auburn.edu.

The selection of an appropriate salt form is a crucial step in the preformulation stage of drug development. The physicochemical properties of different salts of a drug candidate are typically evaluated to select the optimal form for further development. These properties include:

| Property | Description | Importance in Formulation |

| Aqueous Solubility | The maximum concentration of a substance that can dissolve in water at a given temperature. | Higher solubility can lead to better absorption and bioavailability for oral dosage forms. |

| Dissolution Rate | The speed at which a solid substance dissolves in a solvent. | A faster dissolution rate can result in a quicker onset of action. |

| Hygroscopicity | The tendency of a substance to absorb moisture from the air. | Low hygroscopicity is desirable for solid dosage forms to ensure stability and handling. |

| Crystal Form (Polymorphism) | The ability of a solid material to exist in more than one form or crystal structure. | Different polymorphs can have different physical properties, including solubility and stability. |

| Chemical Stability | The ability of a substance to resist chemical change or decomposition. | Crucial for ensuring the shelf-life and safety of the final drug product. |

| Melting Point | The temperature at which a solid becomes a liquid. | Can influence manufacturing processes such as milling and tableting. |

| pKa | The acid dissociation constant. | Influences the solubility and absorption of the drug at different pH values in the body. |

The hydrochloride salt of (S)-chroman-3-amine generally offers improved aqueous solubility and stability compared to the free base, making it more amenable to formulation into various dosage forms. Careful characterization of the physicochemical properties of this compound is essential to develop a safe, effective, and stable pharmaceutical product.

Advanced Research Topics and Future Directions

Computational Chemistry and Molecular Modeling Studies

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in screening virtual libraries of chroman derivatives against specific biological targets, such as enzymes or receptors.

Researchers utilize docking to understand how chroman-based ligands interact with the amino acid residues in a protein's binding site. For instance, studies on chromanone-based inhibitors targeting various enzymes predict binding affinities (often expressed as binding energy in kcal/mol) and identify key interactions like hydrogen bonds and hydrophobic contacts. One study on spiro-derivatives of chromanone reported a high binding affinity of -10.5 kcal/mol with acetylcholinesterase, superior to the reference compound. Molecular dynamics simulations can further refine these predictions, assessing the stability of the ligand-protein complex over time. nih.gov These computational predictions are vital for rational drug design, allowing for the targeted modification of the chroman scaffold to enhance binding and, consequently, biological activity.

Table 1: Example Docking Study Parameters for Chroman Derivatives

| Parameter | Description | Example Value |

|---|---|---|

| Target Protein | The biological macromolecule of interest. | Acetylcholinesterase (AChE) |

| Software | The program used to perform the docking calculations. | AutoDock |

| Scoring Function | The algorithm used to estimate binding affinity. | Lamarckian Genetic Algorithm |

| Binding Energy | A predicted measure of the affinity between the ligand and protein. | -10.5 kcal/mol |

| Key Interactions | Specific molecular forces stabilizing the complex. | Hydrogen bonds, hydrophobic interactions |

This table represents typical parameters and example values from studies on related chroman derivatives to illustrate the application of docking studies.

Quantum Chemical Studies (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules. nih.gov These calculations are used to determine a wide range of molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.govyoutube.com

For chroman derivatives, DFT studies help in several ways:

Reactivity Prediction: The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. nih.gov

Structural Validation: DFT can be used to calculate NMR chemical shifts. By comparing these computed values with experimental data, researchers can confirm the structure of newly synthesized compounds. researchgate.netrsc.org Recent advancements combine DFT with machine learning to improve the accuracy of these predictions. researchgate.net

Interaction Analysis: The MEP map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which is crucial for understanding and predicting non-covalent interactions with biological targets. youtube.com

DFT calculations have been successfully applied to various chromene and amine structures, providing excellent correlation with experimental data from techniques like FT-IR and NMR, thereby validating the computational models used. nih.govnih.gov

Exploration of Novel Chroman-Based Scaffolds

The versatility of the chroman core makes it an attractive starting point for generating chemical diversity. nih.gov Medicinal chemists are actively exploring novel scaffolds based on the chroman structure to discover compounds with new or improved pharmacological activities. nih.gov

This exploration involves several strategies:

Substitution and Functionalization: Introducing various substituents at different positions of the chroman ring (e.g., C2, C6, C7) can significantly alter a compound's biological profile. nih.gov For example, modifications to chroman-4-ones have yielded potent antioxidant and antidiabetic agents. nih.gov

Ring Fusion and Spirocyclization: Creating more complex, rigid structures by fusing other rings to the chroman system or by creating spirocyclic derivatives. Spirocyclic chroman derivatives have been synthesized and shown to possess potent anticancer activity. nih.gov

Hybrid Molecules: Combining the chroman scaffold with other known pharmacophores to create hybrid molecules that may exhibit dual or synergistic activities.

The goal of these explorations is to expand the chemical space around the chroman core, leading to the identification of novel lead compounds for various therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases. nih.govchemrxiv.org

Development of Improved Assay Methodologies for Biological Evaluation

The synthesis of large libraries of novel chroman derivatives necessitates the use of robust and efficient biological assays to screen for activity. nih.gov Research in this area focuses on developing and optimizing methodologies that are sensitive, specific, and suitable for high-throughput screening (HTS).

Key areas of development include:

Cell-Based Assays: Cytotoxicity assays, such as the MTT or XTT assay, are commonly used to evaluate the anticancer potential of new compounds against various cancer cell lines. nih.gov Further assays can investigate the mechanism of cell death, such as cell cycle analysis or apoptosis induction. nih.gov

Enzyme Inhibition Assays: For derivatives designed to target specific enzymes, kinetic assays are employed to determine inhibitory potency (e.g., IC₅₀ values). chemrxiv.org These can range from traditional spectrophotometric assays to more advanced fluorescence polarization assays, which are often used for HTS. nih.gov

Target-Specific Assays: As new biological targets are identified for chroman derivatives, specific assays must be developed. For example, in the development of PD-1/PD-L1 inhibitors, specialized bioassays are required to measure the disruption of this protein-protein interaction. nih.gov

Lipophilicity and Physicochemical Profiling: Techniques like reverse-phase thin-layer chromatography (RP-TLC) are used to experimentally determine properties like logP, which are crucial for understanding a compound's drug-likeness and are used in structure-activity relationship (SAR) studies. nih.gov

Investigation of Pharmacokinetic Properties of Derivatives

A biologically active compound is not a viable drug candidate without appropriate pharmacokinetic properties—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the substance. A significant focus in the development of chroman derivatives is the optimization of their ADME profiles. nih.govchemrxiv.org

Key pharmacokinetic parameters investigated include:

Metabolic Stability: In vitro assays using liver microsomes from different species (e.g., human, rat, dog) are conducted to predict how quickly a compound will be metabolized in the body.

Half-Life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.

Clearance (Cl): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vss): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Oral Bioavailability (F%): The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. nih.gov

Studies have shown that strategic modifications to the chroman scaffold, such as using a "ring-close" strategy for conformational restriction, can lead to derivatives with significantly improved metabolic stability and favorable in vivo pharmacokinetic profiles. chemrxiv.org

Table 2: Pharmacokinetic Data for Representative Chroman Derivatives

| Compound | t½ (h) | Cl (L/h/kg) | Vss (h·ng/mL) | F (%) |

|---|---|---|---|---|

| B8 | 23.9 | - | 13.2 | - |

| B16 | - | 1.8 | 1.0 | 33.2 |

Data adapted from a pharmacokinetic study on spirocyclic chromane (B1220400) derivatives in mice, illustrating the types of parameters measured. nih.gov '-' indicates data not reported.

Addressing Challenges in Enantiopure Synthesis and Scale-Up

The "(S)" designation in (S)-chroman-3-amine hydrochloride highlights a critical aspect of its chemistry: stereoisomerism. For many pharmaceuticals, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or cause unwanted side effects. Therefore, obtaining enantiomerically pure compounds is crucial.

Challenges in this area include:

Enantioselective Synthesis: Developing synthetic routes that produce the desired (S)-enantiomer in high yield and high enantiomeric excess (e.e.) is a primary challenge. This often requires the use of chiral catalysts (e.g., Lewis acids, enzymes) or chiral auxiliaries. nih.gov Asymmetric catalytic hydrogenation and enzymatic resolutions are two key strategies employed. chemrxiv.org

Catalyst Efficiency and Generality: While methods exist, they often rely on expensive transition metal catalysts (e.g., rhodium, palladium) that may have limited substrate scope or be sensitive to functional groups. nih.gov

Purification: Separating enantiomers from a racemic mixture can be difficult and costly, often involving chiral chromatography or classical resolution with a chiral resolving agent.

Scale-Up: A synthetic route that works efficiently on a laboratory scale (milligrams to grams) may not be feasible for large-scale industrial production (kilograms). Issues such as cost of reagents, safety, reaction conditions (e.g., cryogenic temperatures), and purification methods must be addressed for a process to be scalable. chemrxiv.org

Ongoing research focuses on developing more efficient, cost-effective, and scalable methods for the enantioselective synthesis of chiral amines and chromans to support their development as pharmaceutical intermediates. nih.govchemrxiv.org

Q & A

Q. What are the key synthetic routes for (S)-chroman-3-amine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

The synthesis typically involves two stages: (1) formation of the chroman-3-amine backbone via reductive amination or catalytic hydrogenation of a ketone precursor, and (2) hydrochloride salt formation using HCl under controlled conditions . To ensure enantiomeric purity, asymmetric catalysis (e.g., chiral ligands in hydrogenation) or chiral resolution (e.g., diastereomeric crystallization) is recommended. Analytical validation via chiral HPLC (e.g., Chiralpak® columns with a polar organic mobile phase) or circular dichroism spectroscopy is critical to confirm >99% enantiomeric excess .

Q. How should researchers characterize the chemical stability of this compound under varying storage conditions?

Stability studies should follow ICH guidelines:

- Accelerated testing : Expose samples to 40°C/75% RH for 6 months, with periodic analysis via HPLC-UV for degradation products (e.g., amine oxidation or chroman ring hydrolysis) .

- Long-term testing : Store at 25°C/60% RH and monitor impurity profiles. Use mass spectrometry to identify degradation pathways (e.g., deamination or chloride dissociation) .

- Data reporting : Tabulate results with timepoints, degradation percentages, and identified impurities (see example below).

| Condition | Time (Months) | Purity (%) | Major Impurity (%) |

|---|---|---|---|

| 25°C/60% RH | 6 | 98.5 | 0.8 (Oxide) |

| 40°C/75% RH | 3 | 95.2 | 3.1 (Hydrolyzate) |

Q. What spectroscopic and chromatographic methods are recommended for routine quality control?

- HPLC-UV : Use a C18 column (e.g., Agilent Zorbax SB-C18) with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Retention time: ~8.2 min .

- NMR : ¹H NMR (D2O, 400 MHz) should show characteristic peaks at δ 6.8–7.2 (aromatic protons) and δ 3.1–3.5 (chroman ring protons) .

- Elemental analysis : Theoretical values: C (58.23%), H (6.52%), N (7.55%); deviations >0.3% indicate impurities .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to achieve >99.5% purity for pharmacological studies?

Advanced strategies include:

- Catalytic asymmetric hydrogenation : Use Ru-BINAP catalysts to reduce ketone intermediates, achieving enantiomeric ratios >200:1 .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the (R)-enantiomer from a racemic mixture .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progression and enantiomeric excess .

Q. How should analytical methods be validated to detect trace impurities (<0.1%) in this compound?

Follow FDA/ICH Q2(R1) guidelines:

- Specificity : Demonstrate baseline separation of all known impurities (e.g., des-chloro byproducts) using forced degradation studies .

- Sensitivity : Establish a LOD of 0.05% via signal-to-noise ratios (S/N >10) in spiked samples .

- Robustness : Test variations in column temperature (±2°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2) to ensure method reliability .

Q. How can contradictions in reported pharmacological data (e.g., receptor binding affinity) be resolved?

Address discrepancies through:

- Standardized assays : Re-evaluate binding assays using uniform protocols (e.g., radioligand displacement with [³H]-labeled reference compounds) .

- Control for salt form : Confirm that studies use the hydrochloride salt, not the free base, as protonation state affects solubility and receptor interaction .

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers due to methodological variability .

Q. What strategies are effective for scaling up synthesis while maintaining enantiopurity?

- Continuous flow reactors : Improve mixing and heat transfer to minimize racemization during exothermic steps (e.g., amine HCl salt formation) .

- Crystallization engineering : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates to enhance crystal lattice inclusion of the (S)-enantiomer .

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) impacting yield and purity .

Key Data for Reference

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 185.65 g/mol | ESI-MS |

| Melting Point | 210–215°C (dec.) | DSC |

| Solubility (H2O, 25°C) | 32 mg/mL | Gravimetric analysis |

| Chiral Purity | >99% (S)-enantiomer | Chiral HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.